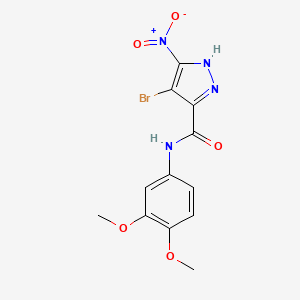![molecular formula C23H19F2N3O B10895835 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10895835.png)
3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic protodeboronation and difluoromethylation .
Analyse Des Réactions Chimiques
3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Coupling Reactions: Reagents such as palladium catalysts are commonly used in coupling reactions to introduce new functional groups
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Used in the synthesis of pharmaceuticals.
Difluoromethylated compounds: Known for their stability and reactivity in various chemical reactions.
Methoxyphenyl derivatives: Commonly used in the development of drugs and materials.
This compound’s distinct structure and reactivity make it a valuable asset in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H19F2N3O |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H19F2N3O/c1-29-17-11-9-14(10-12-17)19-13-18(22(24)25)20-21(15-7-8-15)27-28(23(20)26-19)16-5-3-2-4-6-16/h2-6,9-13,15,22H,7-8H2,1H3 |
Clé InChI |
QUDRUYDJJJVXKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=CC=C4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)

![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)

![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895792.png)
![methyl {2-chloro-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10895795.png)
![4-[2-(difluoromethoxy)phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895803.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10895808.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895817.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B10895833.png)
